REACTION_CXSMILES
|
FC1C=C([C@H]2N(CC(OCC)=O)[C:17](=[O:25])[C:12]3([CH2:16][CH2:15][CH2:14][CH2:13]3)[NH:11]C2)C=C(F)C=1.[F:26][C:27]1[CH:28]=[C:29]([CH:34]=[C:35]([F:37])[CH:36]=1)[C:30](=[O:33])[CH2:31]Br.Cl.CN([CH:42]=[O:43])C>>[F:26][C:27]1[CH:28]=[C:29]([C:30](=[O:33])[CH2:31][NH:11][C:12]2([C:17]([O:43][CH3:42])=[O:25])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:34]=[C:35]([F:37])[CH:36]=1
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Name
|
methyl 1-aminocyclopentanecarboxylate hydrochloride
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
|
Name
|
Intermediate 25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(CBr)=O)C=C(C1)F
|
Name
|
Na3PO4
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
this organic extract
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CNC1(CCCC1)C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |